Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery
Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery
An In-depth Technical Guide to the Spectroscopic Analysis of [3-(Propan-2-yl)phenyl]thiourea
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigations are built. The journey from a synthesized compound to a potential therapeutic agent is paved with rigorous analytical checkpoints, with spectroscopic analysis serving as the primary gatekeeper. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are not merely data acquisition tools; they are the language through which a molecule reveals its atomic arrangement, functional groups, and molecular weight. This guide provides an in-depth, practical exploration of the spectroscopic characterization of [3-(Propan-2-yl)phenyl]thiourea, a representative member of the thiourea class of compounds known for their diverse biological activities. Our approach moves beyond a simple recitation of data, focusing instead on the why—the causal relationships between molecular structure and spectral output—to empower researchers to interpret complex data with confidence and precision.
Molecular Architecture of [3-(Propan-2-yl)phenyl]thiourea
A foundational understanding of the target molecule's structure is paramount for the accurate assignment of spectroscopic signals. [3-(Propan-2-yl)phenyl]thiourea possesses a thiourea core (-NH-C(S)-NH-) linked to a phenyl ring substituted at the meta-position with a propan-2-yl (isopropyl) group.
Caption: Molecular structure of [3-(Propan-2-yl)phenyl]thiourea with key atoms numbered for NMR assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy provides the most detailed information regarding the molecular framework by probing the magnetic environments of ¹H (proton) and ¹³C nuclei.
Experimental Protocol: NMR Data Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of [3-(Propan-2-yl)phenyl]thiourea in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for thiourea derivatives as it effectively solubilizes the compound and allows for the clear observation of exchangeable N-H protons.
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Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
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-
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.
¹H NMR Spectral Interpretation: A Proton-by-Proton Analysis
The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule. The expected signals for [3-(Propan-2-yl)phenyl]thiourea are a composite of the phenylthiourea core and the isopropyl substituent.
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Thiourea N-H Protons: The two types of N-H protons will appear as broad singlets at the downfield end of the spectrum, typically in the range of δ 7.5-10.0 ppm.[1][2] Their broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent or trace water. The N-H proton attached to the phenyl ring (N1-H) is expected to be more deshielded than the protons of the terminal NH₂ group (N2-H₂).
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Aromatic Protons (C₂' to C₆'): The substitution pattern on the phenyl ring creates a distinct set of signals. The proton at C₂' (ortho to the thiourea group) will likely be a singlet or a narrow triplet. The protons at C₄' and C₆' will be doublets or triplets, and the proton at C₅' will be a triplet, with coupling constants typical for aromatic systems (J ≈ 7-8 Hz). Their chemical shifts will be in the δ 7.0-7.6 ppm range.
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Isopropyl Group Protons (Cα, Cβ, Cγ): This group gives rise to two characteristic signals.
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Methine Proton (Cα-H): A septet (a multiplet with seven lines) will appear due to coupling with the six equivalent protons of the two methyl groups (n+1 rule, 6+1=7). This signal is expected around δ 2.9-3.1 ppm.
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Methyl Protons (Cβ-H₃, Cγ-H₃): A doublet will appear due to coupling with the single methine proton (n+1 rule, 1+1=2). This signal, integrating to six protons, is expected to be the most upfield signal, around δ 1.2-1.3 ppm.
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| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N1-H | ~9.7 | Broad Singlet | 1H |
| N2-H₂ | ~7.5 - 8.0 | Broad Singlet | 2H |
| Aromatic H (C₂', C₄', C₅', C₆') | 7.0 - 7.6 | Multiplets | 4H |
| Methine H (Cα-H) | 2.9 - 3.1 | Septet | 1H |
| Methyl H (Cβ,γ-H₃) | 1.2 - 1.3 | Doublet | 6H |
¹³C NMR Spectral Interpretation: Unveiling the Carbon Framework
The ¹³C NMR spectrum reveals each unique carbon environment within the molecule.
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Thiocarbonyl Carbon (C=S): This is the most deshielded carbon in the spectrum, appearing significantly downfield due to the low electronegativity of sulfur and paramagnetic effects. Its chemical shift is expected in the δ 180-185 ppm range.[3][4]
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Aromatic Carbons (C₁' to C₆'): Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbon attached to the nitrogen (C₁') and the carbon attached to the isopropyl group (C₃') will be quaternary and their signals can be identified through DEPT experiments or their lower intensity.
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Isopropyl Carbons (Cα, Cβ, Cγ): The methine carbon (Cα) will appear around δ 34-36 ppm, while the two equivalent methyl carbons (Cβ, Cγ) will be found further upfield, around δ 23-25 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=S | 180 - 185 |
| Aromatic C (C₁' - C₆') | 120 - 150 |
| Methine C (Cα) | 34 - 36 |
| Methyl C (Cβ,γ) | 23 - 25 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5][6]
Experimental Protocol: IR Data Acquisition
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Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the crystalline sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
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-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first.
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IR Spectral Interpretation: Vibrational Fingerprints
The IR spectrum of [3-(Propan-2-yl)phenyl]thiourea will be dominated by absorptions from the N-H, C-H, C=S, and aromatic ring vibrations.
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N-H Stretching: Two or more medium-to-strong, broad bands are expected in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the thiourea moiety.[5][7] Hydrogen bonding can cause significant broadening of these peaks.
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Aromatic C-H Stretching: A sharp, medium-intensity peak will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), which is characteristic of C-H bonds on an aromatic ring.[8]
-
Aliphatic C-H Stretching: Sharp, strong peaks corresponding to the C-H bonds of the isopropyl group will appear just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).[8]
-
Aromatic C=C Stretching: One to three medium-intensity sharp peaks will be present in the 1450-1600 cm⁻¹ region, confirming the presence of the phenyl ring.
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N-H Bending: A medium-intensity band around 1550-1620 cm⁻¹ is often attributed to N-H bending vibrations.
-
C=S Stretching (Thioamide Band): The C=S bond vibration is not a pure vibration but is coupled with other vibrations, particularly C-N stretching and N-H bending. It gives rise to characteristic absorptions in the fingerprint region. Key bands are often found around 1340-1360 cm⁻¹ and 840-860 cm⁻¹.[9][10] The presence of these bands is a strong indicator of the thiourea functional group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium-Strong, Broad |
| Aromatic C-H Stretch | 3030 - 3100 | Medium, Sharp |
| Aliphatic C-H Stretch | 2850 - 2970 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong, Sharp |
| N-H Bend | 1550 - 1620 | Medium |
| C=S Stretch (coupled) | 1340 - 1360 & 840 - 860 | Medium |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Experimental Protocol: MS Data Acquisition
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Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺ with minimal fragmentation, confirming the molecular weight. For fragmentation studies, a harder technique like Electron Ionization (EI) can be used.
-
Analysis: Analyze the ions in a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Tandem MS (MS/MS): To confirm fragmentation pathways, select the parent ion (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate and analyze daughter ions.
MS Spectral Interpretation: Deconstructing the Molecule
The molecular formula of [3-(Propan-2-yl)phenyl]thiourea is C₁₀H₁₄N₂S.
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Molecular Ion Peak: The calculated monoisotopic mass is 194.09 Da. In ESI-MS, a strong signal at m/z 195.10 ([M+H]⁺) is expected. In EI-MS, the molecular ion peak (M⁺˙) should be observed at m/z 194.1.
-
Fragmentation Analysis: The fragmentation pattern provides a roadmap of the molecule's weakest points. Key fragmentation pathways for phenylthiourea derivatives often involve cleavages at the C-N and C-C bonds.[11][12]
-
Loss of Isopropyl Group: A very likely fragmentation is the cleavage of the bond between the phenyl ring and the isopropyl group, resulting in the loss of a propyl radical (•C₃H₇, 43 Da), leading to a fragment at m/z 151.
-
Formation of Isothiocyanate: Cleavage of the N-C(phenyl) bond can lead to the formation of the 3-(propan-2-yl)phenyl isothiocyanate radical cation at m/z 177.
-
Benzylic Cleavage: Loss of a methyl group from the isopropyl substituent (•CH₃, 15 Da) would result in a fragment at m/z 179.
-
Caption: A comprehensive workflow for the synthesis and spectroscopic validation of a target compound.
Conclusion
The spectroscopic analysis of [3-(Propan-2-yl)phenyl]thiourea is a multi-faceted process where NMR, IR, and MS each provide a unique and critical piece of the structural puzzle. ¹H and ¹³C NMR establish the precise connectivity of the carbon and proton skeleton. IR spectroscopy confirms the presence of key functional groups, notably the N-H and C=S moieties. Finally, mass spectrometry validates the molecular weight and offers insight into the molecule's stability and fragmentation patterns. By integrating the data from these orthogonal techniques, researchers can achieve an unambiguous and confident structural elucidation, a critical step in advancing any small molecule through the drug discovery pipeline.
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